methyl methylphosphonic acid chemical structure and properties
methyl methylphosphonic acid chemical structure and properties
Methyl Methylphosphonic Acid (MMPA): Chemical Profiling, Degradation Mechanics, and Analytical Methodologies
Executive Summary
Methyl methylphosphonic acid (MMPA), systematically known as methoxy(methyl)phosphinic acid, is a critical organophosphorus compound. It serves as a primary degradation product of chemical warfare agent (CWA) simulants like dimethyl methylphosphonate (DMMP) and is structurally related to the alkylphosphonic acids (APAs) derived from G-series and V-series nerve agents[1][2]. Understanding MMPA's physicochemical behavior, its interaction with decontamination catalysts, and its analytical detection is paramount for Chemical Weapons Convention (CWC) verification and environmental remediation[3][4].
Physicochemical Profiling
MMPA is a highly polar, low-volatility acid. Its high hydrophilicity (XLogP3 = -1.1) complicates direct chromatographic analysis, necessitating specialized extraction and derivatization techniques[1][5].
Table 1: Quantitative Physicochemical Properties of MMPA
| Property | Value | Source |
| IUPAC Name | Methoxy(methyl)phosphinic acid | PubChem[1] |
| CAS Number | 1066-53-1 | ChemicalBook[6] |
| Molecular Formula | C2H7O3P | PubChem[1] |
| Molecular Weight | 110.05 g/mol | PubChem[1] |
| Boiling Point | 103-104 °C (at 0.1 Torr) / 159 °C (at 760 mmHg) | ChemicalBook[6], LookChem[7] |
| Density | 1.228 - 1.2667 g/cm³ | ChemicalBook[6], LookChem[7] |
| XLogP3 | -1.1 | PubChem[1] |
| Hydrogen Bond Donor/Acceptor | 1 / 3 | LookChem[7] |
Mechanistic Role in CWA Degradation and Catalyst Inhibition
The development of advanced sorbents, such as Metal-Organic Frameworks (MOFs, e.g., MOF-808, UiO-66) and Polyoxometalates (POMs, e.g., Cs8Nb6O19), focuses on capturing and hydrolyzing nerve agents and their simulants[3][8]. When DMMP is exposed to these catalysts, it undergoes general-base hydrolysis. The P–OCH3 bond is hydrolytically cleaved, yielding MMPA and methanol[3].
Causality of Product Inhibition: While these catalysts exhibit rapid initial turnover, they often suffer from severe product inhibition. MMPA, being a strong acid, irreversibly binds to the basic nucleophilic species (such as anionic oxygens in polyniobates) via strong hydrogen bonding, or coordinates directly to the Lewis acidic Zr(IV) centers in MOFs[3]. This blocks the active sites, halting further catalytic degradation.
Figure 1: DMMP hydrolysis pathway and subsequent catalyst inhibition by MMPA.
Analytical Methodologies for CWC Verification
The detection of MMPA in environmental matrices (soil, water) is a critical marker for CWA exposure or simulant testing[2][9]. Because MMPA is non-volatile and highly polar, gas chromatography-mass spectrometry (GC-MS) requires robust derivatization, whereas liquid chromatography-mass spectrometry (LC-MS) can analyze the aqueous samples directly but requires careful matrix management[5][9].
Figure 2: GC-MS sample preparation workflow utilizing TMSDAM derivatization.
Validated Experimental Protocols
Protocol 1: GC-MS Derivatization of MMPA using TMSDAM
Causality & Rationale: Direct GC-MS analysis of MMPA is impossible due to its high polarity and tendency to adsorb onto the GC column. Derivatization converts the phosphonic acid into a volatile methyl ester. Trimethylsilyldiazomethane (TMSDAM) is selected over diazomethane (DAM) because it is non-explosive and less toxic, providing a safer laboratory environment while maintaining equivalent methylation efficiency[4]. Methanol must be added as a co-solvent; it acts as a proton donor to activate the TMSDAM, forming the reactive diazonium intermediate required for esterification[4].
Step-by-Step Methodology:
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Sample Preparation & Spiking: Transfer 25 μL of the aqueous sample into a silylated glass vial (pre-soaked in 5 M nitric acid and oven-dried to prevent analyte adsorption)[5]. Spike with 10 μL of a deuterated internal standard (e.g., CD3-EMPA, 1.27 mg/mL in acetonitrile) to establish a self-validating recovery baseline[5].
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Acidification & Extraction: Acidify the sample with 1 M HCl to pH < 2 to ensure MMPA is fully protonated. Extract the analytes using a 1:1 mixture of ether and acetonitrile[5].
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Derivatization: Add 50 μL of 2.0 M TMSDAM in hexanes, immediately followed by 10 μL of pure methanol. Vortex for 30 seconds and incubate at room temperature for 15 minutes[4].
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Quenching: Add 1.5 μL of glacial acetic acid and incubate at 40 °C for 10 minutes to safely quench any unreacted TMSDAM[5].
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Evaporation & Reconstitution: Evaporate the solution to complete dryness under a gentle stream of ultra-high-purity nitrogen. Reconstitute the residue in 25 μL of hexane[5].
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GC-MS Analysis: Inject 1 μL into the GC-MS operating in Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI) mode.
Self-Validation Check: Calculate the recovery of the CD3-EMPA internal standard. A recovery rate <70% indicates incomplete extraction or derivatization failure, invalidating the sample run.
Protocol 2: LC-MS/MS Targeted Analysis via Micro-Anion Exchange
Causality & Rationale: To bypass the derivatization artifacts of GC-MS, LC-MS/MS can be employed. Because MMPA is negatively charged at neutral pH, reversed-phase chromatography yields poor retention. Ion Exchange Chromatography (IC) leverages the ionic interaction between the negatively charged phosphonate and a positively charged stationary phase, enabling baseline separation from matrix interferences[2].
Step-by-Step Methodology:
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Sample Filtration: Pass the aqueous sample through a 0.22 μm hydrophilic PTFE syringe filter to remove particulates.
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Solid-Phase Extraction (SPE): Load the sample onto a strong anion-exchange (SAX) SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water to elute neutral interferences[2].
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Elution: Elute the retained MMPA using 2% formic acid in methanol (the low pH neutralizes the acid, breaking the ionic interaction with the sorbent).
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LC-MS/MS Analysis: Inject into an LC-MS/MS system equipped with a micro-anion exchange column. Use a mobile phase gradient of water/acetonitrile with ammonium acetate buffer.
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Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
Self-Validation Check: Monitor two MRM transitions for MMPA (one quantifier, one qualifier). The analysis is only validated if the quantifier/qualifier ion ratio in the sample matches the reference standard within a ±15% tolerance, confirming the absence of co-eluting matrix suppressors.
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"1066-53-1 CAS MSDS (METHYL METHYLPHOSPHONIC ACID ...", ChemicalBook. 6
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"Isopropyl methyl methylphosphonate | 690-64-2", Benchchem. 2
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"A review on analysis methods for nerve agent hydrolysis products", ResearchGate. 9
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"Effect of Carbon Dioxide on the Degradation of Chemical Warfare Agent Simulant in the Presence of Zr Metal Organic Framework MOF", OSTI. 8
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"Metal–Organic Framework- and Polyoxometalate-Based Sorbents for the Uptake and Destruction of Chemical Warfare Agents", ACS Applied Materials & Interfaces. 3
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"Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry", ResearchGate. 4
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